molecular formula C22H22N2O2S2 B407126 ethyl 4-(4,4,6-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate CAS No. 332044-03-8

ethyl 4-(4,4,6-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate

Cat. No.: B407126
CAS No.: 332044-03-8
M. Wt: 410.6g/mol
InChI Key: LOMPAUMQLITDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate is a complex organic compound with a molecular formula of C22H22N2O2S2 and a molecular weight of 410.6 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4,4,6-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazoloquinoline core, followed by esterification to introduce the ethyl benzoate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the aromatic rings.

Scientific Research Applications

Ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 4-(4,4,6-trimethyl-1-thioxo-4,5-dihydroisothiazolo[5,4-c]quinolin-2(1H)-yl)benzoate involves its interaction with specific molecular targets. The thiazoloquinoline core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazoloquinoline derivatives, such as:

  • 2,4-disubstituted thiazoles
  • Thiazole-based sulfoxides and sulfones
  • Thiazole-containing heterocycles with different substituents

Uniqueness

Ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of the ethyl benzoate moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

332044-03-8

Molecular Formula

C22H22N2O2S2

Molecular Weight

410.6g/mol

IUPAC Name

ethyl 4-(4,4,6-trimethyl-1-sulfanylidene-5H-[1,2]thiazolo[5,4-c]quinolin-2-yl)benzoate

InChI

InChI=1S/C22H22N2O2S2/c1-5-26-21(25)14-9-11-15(12-10-14)24-20(27)17-16-8-6-7-13(2)18(16)23-22(3,4)19(17)28-24/h6-12,23H,5H2,1-4H3

InChI Key

LOMPAUMQLITDFE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C(C=CC=C34)C)(C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=S)C3=C(S2)C(NC4=C(C=CC=C34)C)(C)C

Origin of Product

United States

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